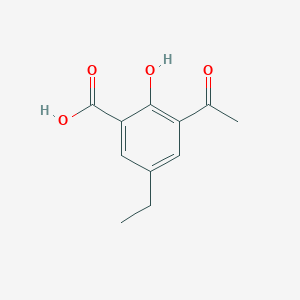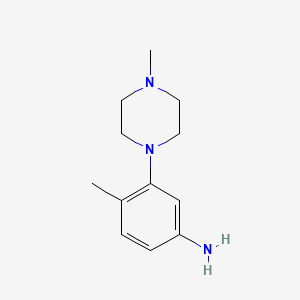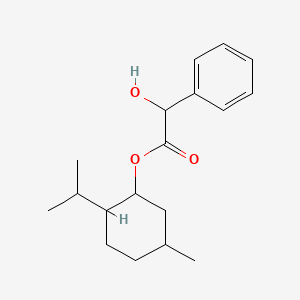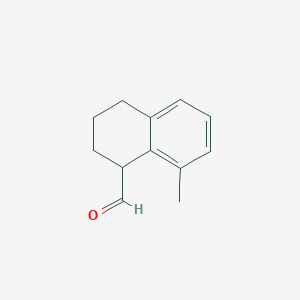
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylsulfanyl group at position 6, a nitroso group at position 5, and amino groups at positions 2 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyrimidines. For instance, starting with 6-chloropyrimidine, the chlorine atom can be replaced by a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate. The nitroso group can be introduced through the reaction of the intermediate with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(Phenylsulfanyl)pyrimidine: Similar structure with a phenylsulfanyl group instead of a methylsulfanyl group.
6-(Phenylselanyl)pyrimidine: Contains a phenylselanyl group instead of a methylsulfanyl group.
6-Methylsulfanyluracil: A uracil derivative with a methylsulfanyl group at position 6.
Uniqueness
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is unique due to the presence of both a methylsulfanyl group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
4765-69-9 |
|---|---|
Fórmula molecular |
C5H7N5OS |
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
6-methylsulfanyl-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N5OS/c1-12-4-2(10-11)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |
Clave InChI |
FKXXHJGOVBNVSP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=C1N=O)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)







